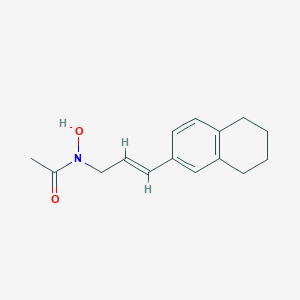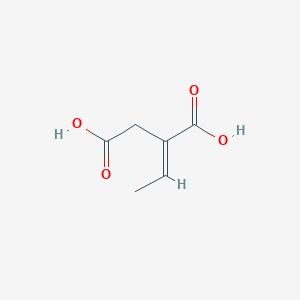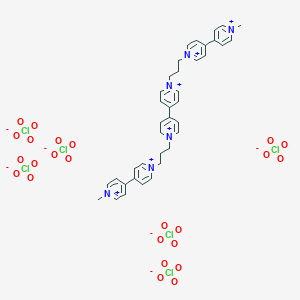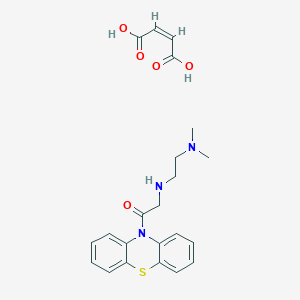
N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid, commonly known as THN-α, is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the compaction of chromatin and repression of gene expression. THN-α has been shown to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
THN-α inhibits N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acids, leading to an increase in histone acetylation and transcriptional activation of target genes. This results in the induction of apoptosis in cancer cells and the upregulation of neuroprotective and anti-inflammatory genes.
Biochemical and Physiological Effects:
THN-α has been shown to have a variety of biochemical and physiological effects. In cancer cells, THN-α induces apoptosis through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In neurodegenerative diseases, THN-α has been shown to protect neurons by upregulating genes involved in neuroprotection and reducing oxidative stress. In inflammatory diseases, THN-α has been shown to reduce inflammation by downregulating pro-inflammatory genes and upregulating anti-inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using THN-α in lab experiments is its potency as an N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid inhibitor. THN-α has been shown to be more potent than other this compound inhibitors, such as SAHA and TSA. However, one limitation of using THN-α is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on THN-α. One area of interest is the development of THN-α analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of specific target genes and pathways that are activated by THN-α in different diseases. Additionally, the combination of THN-α with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer. Finally, the use of THN-α in clinical trials for various diseases may provide valuable insights into its therapeutic potential in humans.
Méthodes De Synthèse
THN-α can be synthesized using a multi-step synthetic route involving the reaction of 2-naphthol with ethyl acetoacetate, followed by a Michael addition reaction with crotonaldehyde, and finally, hydroxamic acid formation using hydroxylamine hydrochloride. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
THN-α has been extensively studied for its potential therapeutic benefits in various diseases. In cancer, THN-α has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines and animal models. THN-α has also been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease, as well as anti-inflammatory effects in models of rheumatoid arthritis and colitis.
Propriétés
Numéro CAS |
106328-50-1 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
N-hydroxy-N-[(E)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enyl]acetamide |
InChI |
InChI=1S/C15H19NO2/c1-12(17)16(18)10-4-5-13-8-9-14-6-2-3-7-15(14)11-13/h4-5,8-9,11,18H,2-3,6-7,10H2,1H3/b5-4+ |
Clé InChI |
VGYAMSPCWFTNGH-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)N(C/C=C/C1=CC2=C(CCCC2)C=C1)O |
SMILES |
CC(=O)N(CC=CC1=CC2=C(CCCC2)C=C1)O |
SMILES canonique |
CC(=O)N(CC=CC1=CC2=C(CCCC2)C=C1)O |
Synonymes |
BW A797C BWA 797C BWA-797C N-(3-(5,6,7,8-tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)

![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)








![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)

